Methyl 4-[6-amino-5-cyano-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate
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Overview
Description
METHYL 4-[6-AMINO-5-CYANO-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core. The presence of various functional groups such as amino, cyano, and fluorophenyl makes it a compound of significant interest in scientific research and industrial applications.
Preparation Methods
The synthesis of METHYL 4-[6-AMINO-5-CYANO-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE typically involves multi-step reactions. One common method includes the reaction of aromatic aldehydes with malononitrile, hydrazine hydrate, and methyl acetoacetate under reflux conditions. The reaction is often catalyzed by acetic acid or other acidic catalysts to facilitate the formation of the pyrano[2,3-c]pyrazole core . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
METHYL 4-[6-AMINO-5-CYANO-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amino derivatives.
Scientific Research Applications
METHYL 4-[6-AMINO-5-CYANO-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of METHYL 4-[6-AMINO-5-CYANO-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For instance, its anticancer activity may be attributed to its ability to inhibit certain kinases or disrupt DNA replication . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
METHYL 4-[6-AMINO-5-CYANO-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE can be compared with other similar compounds, such as:
Ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates: These compounds share a similar pyrano[2,3-c]pyrazole core but differ in their substituents, which can affect their chemical and biological properties.
Methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates: These compounds also have a pyrano core but differ in their acyl groups, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C21H15FN4O3 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
methyl 4-[6-amino-5-cyano-3-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate |
InChI |
InChI=1S/C21H15FN4O3/c1-28-21(27)13-4-2-11(3-5-13)16-15(10-23)19(24)29-20-17(16)18(25-26-20)12-6-8-14(22)9-7-12/h2-9,16H,24H2,1H3,(H,25,26) |
InChI Key |
YBEZARJWUFHHRO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)F)N)C#N |
Origin of Product |
United States |
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